

Application Notes and Protocols for Amphotericin B Deoxycholate in Preventing Yeast Contamination

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Compound of Interest

Compound Name: *Amphotericin b deoxycholate*

Cat. No.: *B1261006*

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These application notes provide a comprehensive guide to the use of **amphotericin B deoxycholate** as a prophylactic agent against yeast contamination in mammalian cell cultures. Adherence to these protocols is crucial for maintaining aseptic cultures without compromising cellular health due to cytotoxicity.

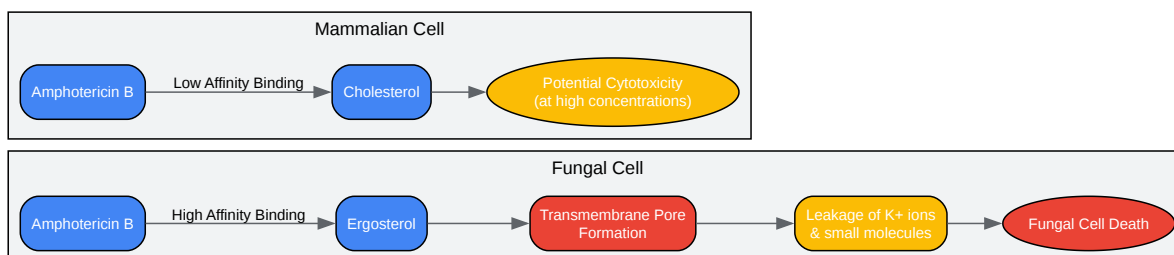
Introduction

Amphotericin B is a polyene macrolide antibiotic derived from *Streptomyces nodosus*. It is a potent antifungal agent widely used in cell culture to prevent or eliminate contamination by yeast and other fungi.^[1] While highly effective, amphotericin B can exhibit cytotoxicity towards mammalian cells, necessitating careful determination of the optimal working concentration for each specific cell line.^[2]

Mechanism of Action

Amphotericin B's antifungal activity stems from its high affinity for ergosterol, a primary sterol component of fungal cell membranes.^[1] It binds to ergosterol and forms transmembrane channels or pores.^[1] This disruption of membrane integrity leads to increased permeability and leakage of essential intracellular ions (primarily potassium) and small molecules, ultimately resulting in fungal cell death.^[1] Amphotericin B has a lower affinity for cholesterol, the main

sterol in mammalian cell membranes, but this interaction is the basis for its potential cytotoxic effects at higher concentrations.[1]



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Caption: Mechanism of action of Amphotericin B on fungal and mammalian cells.

Data Summary

The following tables summarize the recommended concentrations and observed cytotoxic effects of **amphotericin B deoxycholate**.

Table 1: Recommended Working Concentrations for Yeast Contamination Prevention

Application	Recommended Concentration (µg/mL)	Reference
Routine Prevention in Culture Media	0.25 - 2.5	[2][3]

| Short-term treatment of active contamination | Use a dose at least one or two-fold less than the determined toxic dose |[2] |

Table 2: In Vitro Cytotoxicity Data for Amphotericin B

Cell Types	Concentration (µg/mL)	Observed Effect	Reference
Mouse Osteoblasts & Fibroblasts	5 - 10	Abnormal cell morphology, decreased proliferation (sublethal)	[4][5]
Mouse Osteoblasts & Fibroblasts	≥ 100	Cell death (lethal)	[4][5]
Human Kidney (293T) cells	Not specified	No cytotoxicity observed in one study	[6][7]

| Human Monocytic (THP1) cells | 0.5 | Cytotoxicity observed |[7] |

Table 3: Antifungal Efficacy (Minimum Inhibitory Concentration - MIC)

Organism Type	Formulation	Mean MIC (µg/mL)	MIC90 (µg/mL)	Reference
Planktonic Fungi (General)	Not specified	0.5 - 1.0	Not specified	[4]

| 604 Clinical Yeast Isolates | Deoxycholate | 0.48 | 1.0 |[8] |

Experimental Protocols

Protocol for Preparation of Amphotericin B Stock Solution (from powder)

This protocol describes the preparation of a 2.5 mg/mL stock solution. Commercially prepared sterile solutions are also widely available (e.g., 250 µg/mL).[2]

Materials:

- Amphotericin B powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile, conical tubes (15 mL or 50 mL)
- Sterile syringe filter (0.22 μ m)
- Sterile, single-use microcentrifuge tubes for aliquots

Procedure:

- In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of Amphotericin B powder.
- Add sterile DMSO to dissolve the powder to a final concentration of 2.5 mg/mL (e.g., add 1 mL of DMSO to 2.5 mg of powder).[\[1\]](#)
- Gently vortex until the powder is completely dissolved.
- To ensure sterility, pass the solution through a 0.22 μ m syringe filter into a sterile conical tube.
- Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
- Label the aliquots clearly with the name, concentration, and date of preparation.
- Store the aliquots at -20°C, protected from light.[\[2\]](#)

Protocol for Determining the Optimal Non-Toxic Concentration

It is critical to determine the highest tolerable concentration of Amphotericin B for your specific cell line to avoid adverse effects on experimental results.

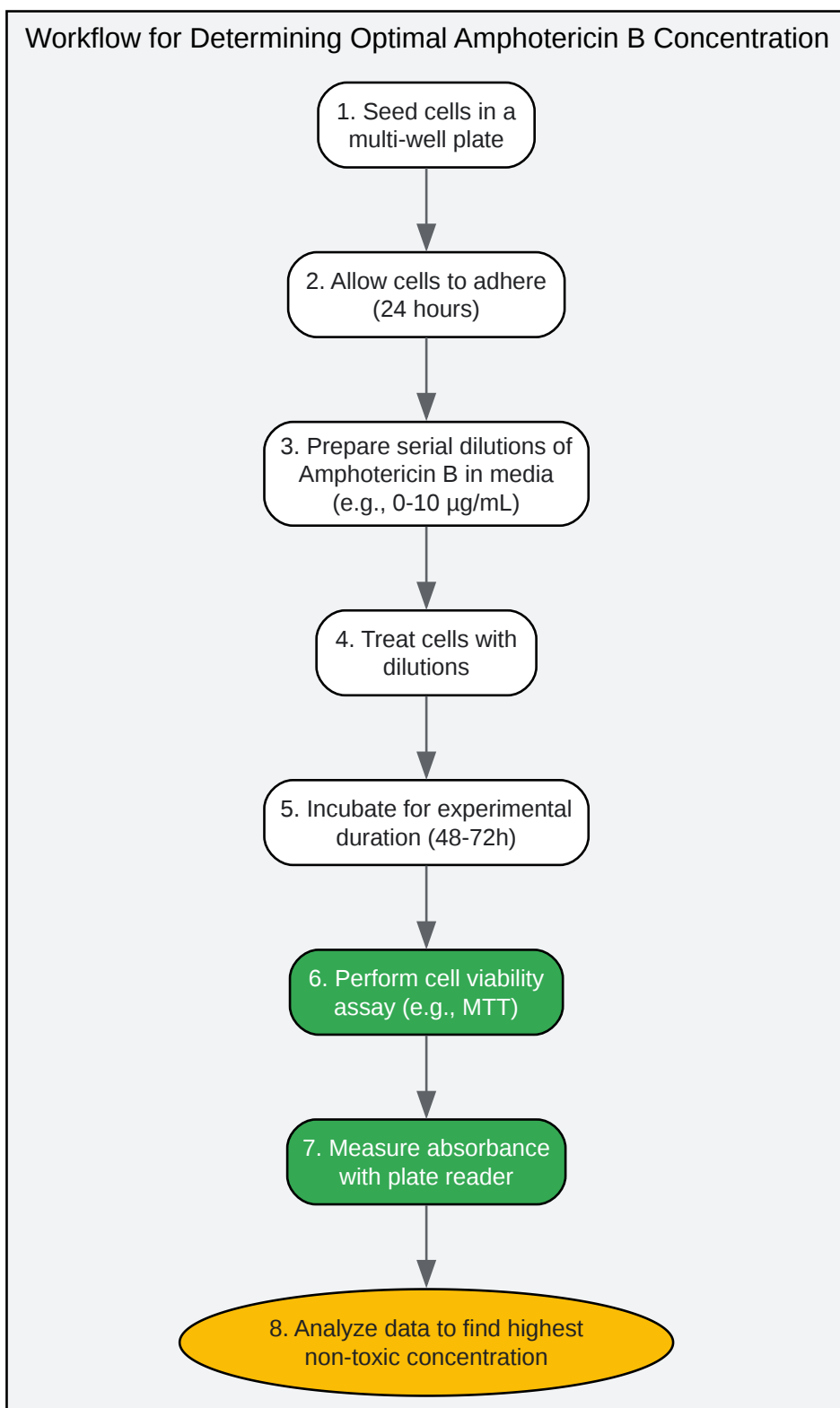
Materials:

- The primary or continuous cell line of interest
- Complete cell culture medium
- Multi-well plates (e.g., 24-well or 96-well)
- Amphotericin B stock solution
- Cell viability assay kit (e.g., MTT, XTT, or alamarBlue®)
- Microplate reader

Procedure:

- Cell Seeding: Plate your cells in a multi-well plate at their normal seeding density and allow them to adhere and stabilize for 24 hours.[\[1\]](#)
- Prepare Dilutions: Prepare a series of Amphotericin B dilutions in complete culture medium. A suggested range is 0 (control), 0.25, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL.[\[1\]](#) If you prepared the stock solution in DMSO, include a vehicle control (medium with the same amount of DMSO as the highest Amphotericin B concentration).[\[1\]](#)
- Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of Amphotericin B.
- Incubation: Incubate the cells for a period that reflects your typical experimental timeline or subculture schedule (e.g., 48-72 hours).[\[1\]](#)
- Assess Viability: After the incubation period, assess cell viability using a standard method like the MTT assay.
 - MTT Assay Example: a. Add MTT reagent to each well according to the manufacturer's instructions. b. Incubate the plate for 2-4 hours at 37°C to allow metabolically active cells to convert the yellow MTT tetrazolium salt into purple formazan crystals.[\[1\]](#) c. Carefully remove the medium containing the MTT reagent. d. Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[\[1\]](#) e. Measure the absorbance using a microplate reader at approximately 570 nm.[\[1\]](#)

- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the untreated control. The optimal working concentration for preventative use is the highest concentration that shows no significant decrease in cell viability.



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Caption: Workflow for determining the optimal concentration of Amphotericin B.

Protocol for Routine Use in Cell Culture

Once the optimal non-toxic concentration is determined, you can incorporate Amphotericin B into your routine cell culture practice.

Procedure:

- Thaw an aliquot of the Amphotericin B stock solution.
- Dilute the stock solution directly into your complete cell culture medium to achieve the desired final concentration (e.g., 0.25 - 2.5 µg/mL, or the empirically determined optimal concentration).
- Mix the medium thoroughly. This medium can now be used for routine cell culture, including feeding cells and passaging.
- Note on Stability: Amphotericin B is reported to be stable in cell culture medium for approximately 3 days at 37°C.[9] Therefore, it is recommended to prepare fresh medium containing the antifungal for each use or at least every 3-4 days. Avoid repeated heating and cooling of the medium.[10]

Disclaimer: This document is intended for research use only.[3] The provided protocols and data are for guidance and should be adapted as necessary for specific experimental conditions and cell lines. Always follow safe laboratory practices and consult relevant safety data sheets.

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